Home > Products > Screening Compounds P57008 > 7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione
7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione -

7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione

Catalog Number: EVT-13559903
CAS Number:
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione is a complex organic compound primarily recognized as an impurity related to Linagliptin, a medication used in the treatment of type 2 diabetes. The compound's molecular formula is C20H17BrN6O2C_{20}H_{17}BrN_6O_2, and it has a molecular weight of approximately 453.29 g/mol. Its structure features a purine base modified with various functional groups, including a butynyl side chain and a quinazoline moiety, which contribute to its biological activity and potential therapeutic applications.

Source and Classification

This compound is classified under the category of purine derivatives and is specifically noted for its role as an impurity in pharmaceutical formulations. It is often referenced in the context of Linagliptin synthesis, where it serves as an intermediate or byproduct. The compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and impurities.

Synthesis Analysis

Methods

The synthesis of 7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione typically involves several steps:

  1. Formation of the Purine Core: The initial step involves creating the purine structure through condensation reactions between appropriate precursors.
  2. Introduction of Functional Groups: Subsequent reactions introduce the butynyl group and the quinazoline moiety via alkylation and coupling reactions.
  3. Final Modifications: The final steps may involve protecting groups' removal and further functionalization to achieve the desired purity and yield.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatographic methods for purification.
  • Spectroscopic methods (NMR, MS) for structural confirmation.
Molecular Structure Analysis

Structure

The compound's structure can be represented with its IUPAC name highlighting the key functional groups:

7 2 butyn 1 yl 3 7 dihydro 3 methyl 1 4 methyl 2 quinazolinyl methyl 8 3S 3 piperidinylamino 1H purine 2 6 dione\text{7 2 butyn 1 yl 3 7 dihydro 3 methyl 1 4 methyl 2 quinazolinyl methyl 8 3S 3 piperidinylamino 1H purine 2 6 dione}

Data

Key structural data includes:

  • Molecular Formula: C20H17BrN6O2C_{20}H_{17}BrN_6O_2
  • Molecular Weight: 453.29 g/mol
  • SMILES Notation: CC#CCn1c(Br)nc2N(C)C(=O)N(Cc3nc(C)c4ccccc4n3)C(=O)c12

This notation provides insight into the compound's connectivity and functional groups.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for purine derivatives:

  1. Substitution Reactions: The bromine atom can be substituted under nucleophilic conditions.
  2. Hydrolysis: Functional groups may react with water under acidic or basic conditions.
  3. Reduction Reactions: The presence of carbon-carbon triple bonds allows for reduction to alkenes or alkanes.

Technical Details

These reactions are often facilitated by catalysts or specific conditions (temperature, pressure) to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for this compound, particularly in relation to its role as an impurity in Linagliptin, involves:

  1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV): This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones.
  2. Enhancement of Insulin Secretion: By inhibiting DPP-IV, the compound indirectly increases insulin levels post-meal.

Data

Research indicates that modifications in the purine structure can significantly affect binding affinity and activity against DPP-IV, making structural elucidation vital for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Greater than 255°C (decomposes).

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.

Relevant Data or Analyses

Purity levels are typically >95% as determined by high-performance liquid chromatography (HPLC), ensuring suitability for pharmaceutical applications.

Applications

This compound has significant scientific uses primarily in medicinal chemistry:

  1. Pharmaceutical Development: As an impurity in Linagliptin formulations, understanding its properties aids in quality control.
  2. Research Studies: It serves as a model compound for studying purine derivatives' biological activities.
  3. Drug Design: Insights from its structure can inform modifications aimed at enhancing therapeutic efficacy against metabolic disorders.

Properties

Product Name

7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione

IUPAC Name

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3S)-piperidin-3-yl]amino]purine-2,6-dione

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m0/s1

InChI Key

DOQKYHYFAIBWOA-KRWDZBQOSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N[C@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.